

Spectroscopic and Spectrometric Analysis of 5-Bromo-2-hydroxynicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound **5-Bromo-2-hydroxynicotinonitrile** (CAS No. 405224-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside established experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and quality control of **5-Bromo-2-hydroxynicotinonitrile** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: 5-Bromo-2-hydroxypyridine-3-carbonitrile
- Synonyms: 3-Cyano-5-bromo-2-hydroxypyridine, 5-Bromo-3-cyano-2(1H)-pyridinone[1]
- CAS Number: 405224-22-8[1]
- Molecular Formula: $C_6H_3BrN_2O$ [1]
- Molecular Weight: 199.00 g/mol [1]

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data from key analytical techniques. These predictions are based on the known chemical shifts and fragmentation patterns of related pyridine and nitrile compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	OH
~8.30	Doublet	1H	H-6
~8.10	Doublet	1H	H-4

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the OH peak is due to hydrogen bonding and exchange.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160	C-2 (C-OH)
~148	C-6
~145	C-4
~115	C-5 (C-Br)
~115	Nitrile (CN)
~105	C-3

Note: The chemical shifts are approximate and can be influenced by the solvent.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2800	Broad	O-H stretch (hydrogen-bonded)
~2230	Medium-Strong	C≡N stretch (nitrile)
~1650	Strong	C=O stretch (from pyridinone tautomer)
~1600, ~1470	Medium	C=C and C=N stretching (aromatic ring)
~1200	Medium	C-O stretch
Below 1000	Medium	C-H out-of-plane bending, C-Br stretch

Note: The presence of a strong C=O stretch suggests that in the solid state, the 2-hydroxypyridine moiety may exist in equilibrium with its 2-pyridone tautomer.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)

m/z	Relative Intensity	Assignment
198/200	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
170/172	Medium	[M-CO] ⁺
119/121	Medium	[M-CO-HCN] ⁺
76	Medium	[C ₄ H ₂ N] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Weigh approximately 5-10 mg of **5-Bromo-2-hydroxynicotinonitrile** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the hydroxyl group). Transfer the solution to a clean, dry 5 mm NMR tube.^[2]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid **5-Bromo-2-hydroxynicotinonitrile** sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Alternative Methodology (KBr Pellet):

- **Sample Preparation:** Grind a small amount of the sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.^[3]
- **Pellet Formation:** Compress the mixture under high pressure in a die to form a small, transparent pellet.^[3]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.^[3]

Mass Spectrometry (MS)

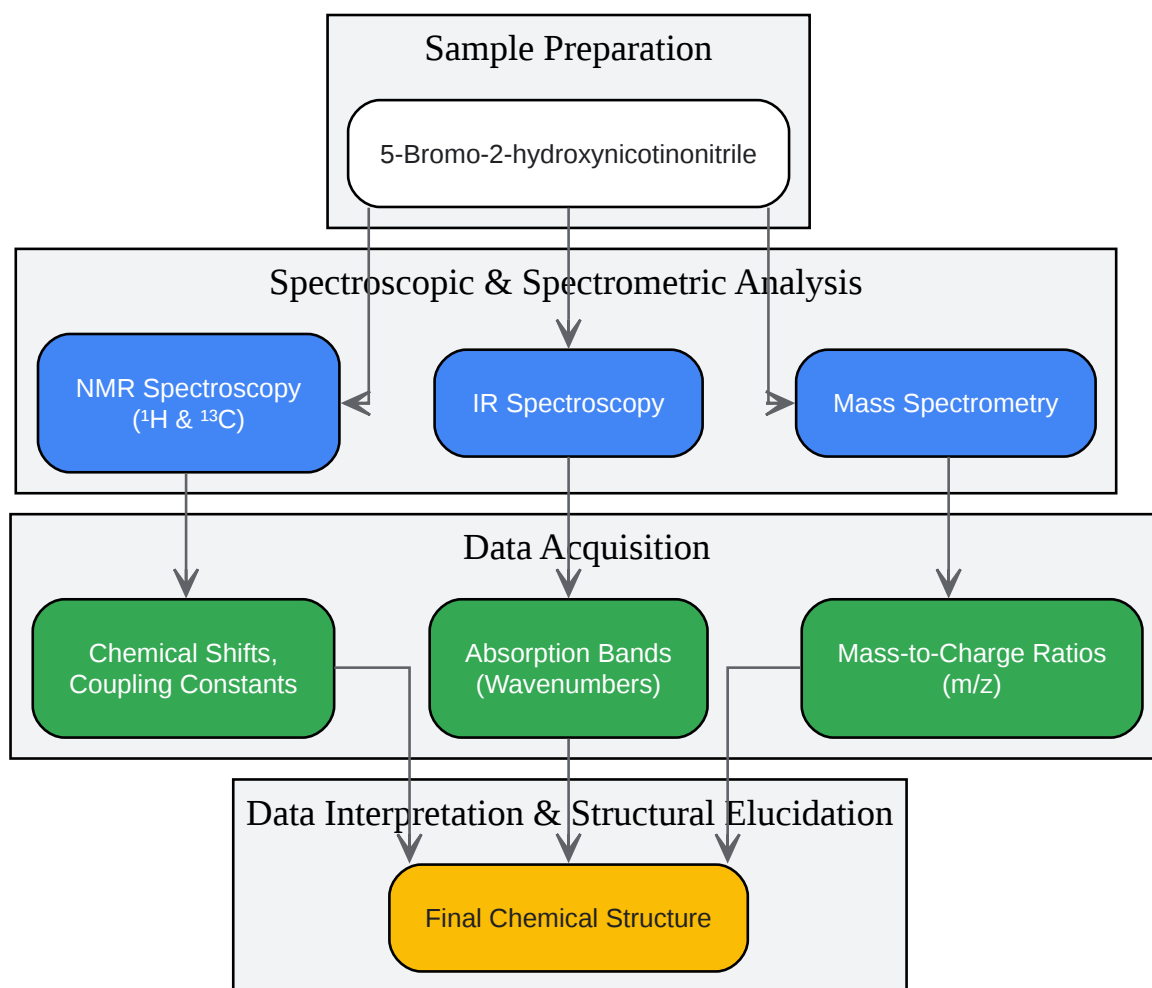
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).^{[4][5][6]}
- **Fragmentation:** The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.^{[6][7]}
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

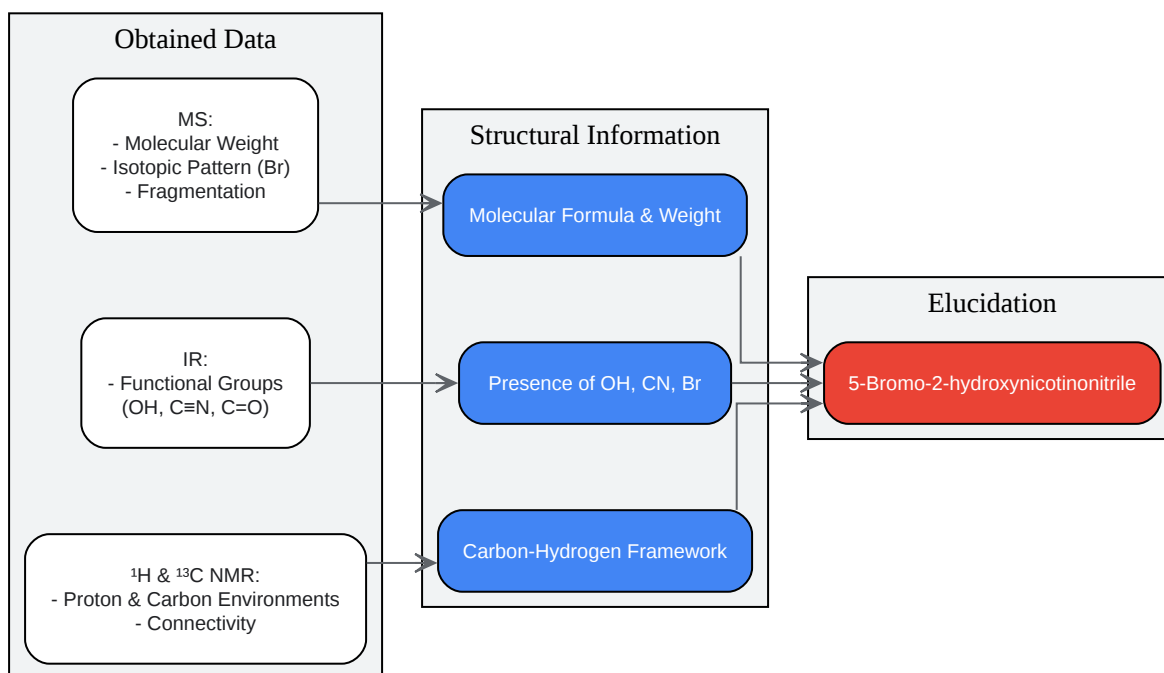
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic and spectrometric analysis of a chemical compound and the logical relationship between the obtained data and the structural elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic data to structural elucidation.

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